7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Overview
Description
7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the pyrazolopyrimidine class This compound is characterized by the presence of a difluoromethyl group, an ethylphenyl group, and a methyl group attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 4-ethylphenylhydrazine and 2,4-pentanedione under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base like potassium carbonate.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-(trifluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
7-(difluoromethyl)-5-(4-methylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Similar structure with a methylphenyl group instead of an ethylphenyl group.
7-(difluoromethyl)-5-(4-ethylphenyl)-2-ethylpyrazolo[1,5-a]pyrimidine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the difluoromethyl group can enhance metabolic stability and binding affinity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3/c1-3-11-4-6-12(7-5-11)13-9-14(16(17)18)21-15(19-13)8-10(2)20-21/h4-9,16H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKXFXQMNGCHIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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